N'-(1H-Indol-3-yl)quinoline-4-carbohydrazide
Description
Properties
Molecular Formula |
C18H14N4O |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N'-(1H-indol-3-yl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C18H14N4O/c23-18(13-9-10-19-15-7-3-1-5-12(13)15)22-21-17-11-20-16-8-4-2-6-14(16)17/h1-11,20-21H,(H,22,23) |
InChI Key |
GRGRMKQVBZGNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NNC(=O)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide typically involves the reaction of 1H-indole-3-carbaldehyde with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole or quinoline derivatives.
Scientific Research Applications
Synthesis of N'-(1H-Indol-3-yl)quinoline-4-carbohydrazide
The synthesis typically involves the condensation of 1H-indole derivatives with quinoline-4-carbohydrazide. Various methodologies have been employed to optimize yield and purity, including refluxing in different solvents and using various catalysts. The compound can be synthesized through a straightforward reaction pathway, yielding significant quantities suitable for biological evaluation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via ROS generation |
| HepG2 (Liver) | 12.5 | NQO1-mediated oxidative stress |
| A549 (Lung) | 18.0 | Cell cycle arrest and apoptosis |
The compound acts as an NQO1-directed agent, enhancing metabolic rates and promoting oxidative stress that leads to apoptosis in cancer cells . In vivo studies using xenograft models further confirmed its ability to suppress tumor growth without significant toxicity to the host organism .
Antibacterial Activity
This compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 32 |
| MRSA | 16 |
| E. coli | 64 |
The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes, making it a candidate for further development as an antibacterial agent .
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that allow for interaction with various biological targets:
- Antioxidant Properties : The indole moiety contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and bacterial survival, such as NQO1 and various hydrolases.
Case Study 1: Antitumor Efficacy in HepG2 Cells
A study focused on HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis indicated increased sub-G1 phase populations, confirming apoptosis induction .
Case Study 2: Antibacterial Activity Against MRSA
In another investigation, the compound was tested against MRSA strains isolated from clinical samples. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting potential for therapeutic use in treating resistant infections .
Mechanism of Action
The mechanism of action of N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Physicochemical Data of Quinoline-4-Carbohydrazide Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 9n) increase melting points compared to electron-donating groups (e.g., OMe in 9o) .
- Spectral Trends : The C=O stretch in IR (~1665 cm⁻¹) is consistent across analogs, while indole-containing compounds exhibit NH stretches near 3433 cm⁻¹ .
Key Insights :
- Cytotoxicity : Chlorophenyl derivatives (e.g., 9n) show potent activity, likely due to enhanced lipophilicity and DNA intercalation .
- Antimicrobial Activity : Benzofuran analogs () exhibit antitubercular effects, whereas indole derivatives () target neurological pathways, highlighting substituent-driven selectivity .
Biological Activity
N'-(1H-Indol-3-yl)quinoline-4-carbohydrazide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, highlighting research findings and case studies that demonstrate its efficacy against various pathogens and cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1H-indole derivatives with quinoline-4-carbohydrazide. Characterization of the synthesized compounds is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Infrared Spectroscopy
These methods confirm the structural integrity and purity of the compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | S. aureus |
| This compound | 25 | M. tuberculosis |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines, including neuroblastoma and breast adenocarcinoma.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Compound Used |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 10 | This compound |
| MDA-MB-231 (Breast Cancer) | 15 | This compound |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating significant potency against these cancer types.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
- Antitubercular Activity : A study demonstrated that derivatives of quinoline showed promising results against M. tuberculosis, with some compounds exhibiting MIC values as low as 12.5 µg/mL .
- Anticancer Research : Another investigation reported that quinoline-hydrazone derivatives significantly reduced the viability of neuroblastoma cells, indicating a potential therapeutic application for treating this aggressive form of cancer .
Q & A
Q. Table 1: Representative Spectral Data for Derivatives
| Derivative | IR (C=O, cm⁻¹) | H-NMR (N-H, δ ppm) | MS (m/z) |
|---|---|---|---|
| 2a | 1705 | 13.66 | 443 |
| 2b | 1708 | 13.65 | 467 |
| 3b | 1691 | 13.70 | 481 |
How is antimicrobial activity evaluated for this compound?
- Antibacterial : Agar well diffusion method against strains like S. aureus and E. coli.
- Antifungal : Poison food technique for fungi like C. albicans.
- Antitubercular : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with IC₅₀ values calculated .
Advanced Research Questions
How do structural modifications influence bioactivity?
Substituents on the indole or quinoline moieties significantly alter activity:
- Fluoro/Chloro Groups : Derivatives like 2b (8-fluoro) and 3b (5-chloro) show enhanced antitubercular activity (IC₅₀ < 1 µg/mL) compared to unsubstituted analogs .
- Benzofuran Addition : Improves lipophilicity, enhancing membrane penetration .
Q. Table 2: Substituent Effects on Antitubercular Activity
| Derivative | Substituent | IC₅₀ (µg/mL) |
|---|---|---|
| 2a | None | 2.5 |
| 2b | 8-Fluoro | 0.89 |
| 3b | 5-Chloro, 8-Fluoro | 0.76 |
How can contradictory data in biological assays be resolved?
Discrepancies in activity may arise from:
- Assay Variability : Standardize protocols (e.g., MABA vs. resazurin assays).
- Solubility Issues : Use DMSO controls and confirm compound stability.
- Structural Isomerism : Verify E/Z configurations via NOESY NMR .
What computational methods predict ADMET properties?
- ACD/Lab-2 Software : Predicts logP (lipophilicity), solubility, and cytochrome P450 interactions.
- Molecular Docking : Identifies binding modes with targets like M. tuberculosis enoyl-ACP reductase .
Example : Derivatives with logP >3 show better membrane permeability but higher hepatotoxicity risk .
How is crystallinity assessed for formulation studies?
- XRPD : Confirms polymorphic forms.
- Thermal Analysis (TGA/DSC) : Determines melting points (e.g., 272–308°C) and decomposition profiles .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
